molecular formula C5H11BO4 B13560277 (3-Ethoxy-3-oxopropyl)boronic acid CAS No. 910248-12-3

(3-Ethoxy-3-oxopropyl)boronic acid

Cat. No.: B13560277
CAS No.: 910248-12-3
M. Wt: 145.95 g/mol
InChI Key: IWZWJQOISUWWIS-UHFFFAOYSA-N
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Description

(3-Ethoxy-3-oxopropyl)boronic acid is an organoboron compound with the molecular formula C5H11BO4 It is a boronic acid derivative that features an ethoxy group and a ketone functional group attached to a boronic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-3-oxopropyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Various substituted boronic acid derivatives.

Mechanism of Action

The mechanism of action of (3-Ethoxy-3-oxopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is due to the presence of the boronic acid group, which can undergo transmetalation reactions with palladium complexes in Suzuki-Miyaura coupling . Additionally, the ketone group can participate in various nucleophilic addition reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxy-3-oxopropyl)boronic acid is unique due to its combination of an ethoxy group and a ketone functional group attached to the boronic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Properties

CAS No.

910248-12-3

Molecular Formula

C5H11BO4

Molecular Weight

145.95 g/mol

IUPAC Name

(3-ethoxy-3-oxopropyl)boronic acid

InChI

InChI=1S/C5H11BO4/c1-2-10-5(7)3-4-6(8)9/h8-9H,2-4H2,1H3

InChI Key

IWZWJQOISUWWIS-UHFFFAOYSA-N

Canonical SMILES

B(CCC(=O)OCC)(O)O

Origin of Product

United States

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